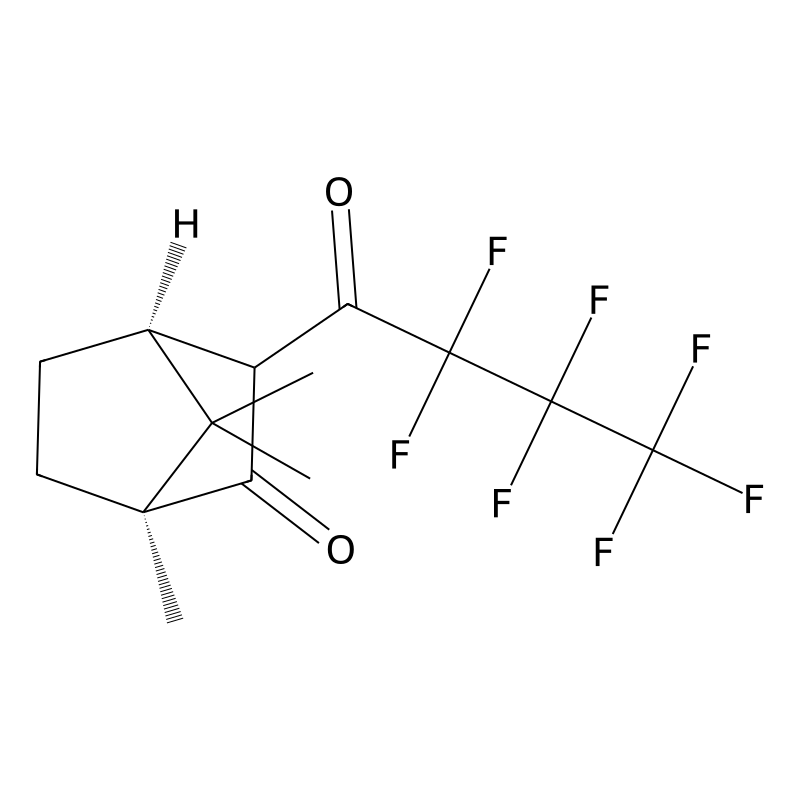

3-(Perfluorobutyryl)-(-)-camphor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-(Perfluorobutyryl)-(-)-camphor is a fluorinated derivative of camphor, characterized by the presence of a perfluorobutyryl group at the 3-position of the camphor backbone. The molecular formula for this compound is C₁₄H₁₅F₇O₂, and it is noted for its unique structural features which contribute to its chemical behavior and biological activity. The perfluorobutyryl moiety imparts distinctive physical and chemical properties, including increased lipophilicity and potential for specific interactions in biological systems.

3-(Perfluorobutyryl)-(-)-camphor does not have a direct biological effect. Its significance lies in its ability to act as a chiral ligand in coordination complexes. The camphor backbone provides a binding site for metal ions, while the perfluorinated group influences the electronic properties and stability of the complex [].

Chiral Ligand in Lanthanide Complexes:

3-(Perfluorobutyryl)-(-)-camphor, also known as 3-(heptafluorobutyryl)-L-camphor, finds application as a chiral ligand in the synthesis of lanthanide complexes. These complexes, particularly those involving europium(III), exhibit interesting optoelectronic and photonic properties. []

The specific chirality of 3-(perfluorobutyryl)-(-)-camphor allows for the formation of enantiopure complexes, meaning the complex exists in a single, mirror-image form. This chirality is crucial for tailoring the luminescence properties of the complex, making it potentially valuable in applications such as organic light-emitting diodes (OLEDs) and sensors. []

Chemical Sensors and NMR Shift Reagents:

Another research area utilizing 3-(perfluorobutyryl)-(-)-camphor involves the preparation of sodium tetrakis(3-heptafluorobutylryl-(-)camphorato) Ln(III) complexes. These complexes, where Ln(III) represents a lanthanide ion, serve as potential chemical sensors and NMR shift reagents. []

- Photoisomerization: 3-(Perfluorobutyryl)-(-)-camphor can undergo reversible trans-to-cis photoisomerization when exposed to UV light, leading to the formation of different isomers with distinct properties .

- Grignard Reaction: This compound can be synthesized through Grignard reactions, where it reacts with organomagnesium halides to form new carbon-carbon bonds .

- Friedel-Crafts Acylation: Another synthetic route involves Friedel-Crafts acylation, where aromatic compounds are acylated using acyl chlorides or anhydrides .

3-(Perfluorobutyryl)-(-)-camphor exhibits notable biological activities. It has been studied for its potential as a chiral ligand in asymmetric synthesis, showing efficacy in facilitating enantioselective reactions . Additionally, its structural characteristics suggest possible applications in drug design due to its ability to interact with biological targets effectively.

Several methods have been developed for synthesizing 3-(Perfluorobutyryl)-(-)-camphor:

- Grignard Reaction: Involves the reaction of camphor with a perfluoroalkyl halide in the presence of a Grignard reagent.

- Friedel-Crafts Acylation: This method utilizes perfluoroacyl chlorides in the presence of Lewis acids to introduce the perfluorobutyryl group onto the camphor framework .

- Direct Fluorination: In some cases, direct fluorination techniques can be employed to achieve desired fluorinated derivatives.

3-(Perfluorobutyryl)-(-)-camphor has several applications:

- Catalysis: It is used as a precursor in synthesizing mesoporous metal-organic hybrid materials, which serve as catalysts in asymmetric synthesis .

- Chiral Ligands: Its unique structure makes it useful as a chiral ligand in various organic transformations, enhancing selectivity and yield .

- Material Science: The compound has potential applications in developing advanced materials due to its distinctive physical properties.

Several compounds share structural similarities with 3-(Perfluorobutyryl)-(-)-camphor. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoroacetyl)-(+)-camphor | Contains trifluoroacetyl group | Often used in different catalytic applications |

| 3-(Heptafluorobutyryl)-(−)-camphor | Heptafluorobutyryl group | Exhibits different solubility characteristics |

| 2-(Perfluoroalkyl)phenols | Phenolic structure with perfluoroalkyl | Varied biological activity due to phenolic nature |

These compounds highlight the uniqueness of 3-(Perfluorobutyryl)-(-)-camphor through its specific fluorinated acyl group and its resultant properties, setting it apart in both synthetic and biological contexts.

Chiral Resolution Techniques for Enantiomerically Pure Isomer Production

The synthesis of enantiomerically pure 3-(Perfluorobutyryl)-(-)-camphor begins with (+)-camphor as the chiral pool. Key steps include:

- Hydroxymethylenation: Reaction of (+)-camphor with ethyl formate under basic conditions yields β-hydroxymethylenecamphor, a versatile intermediate.

- Enamine Formation: Condensation with primary amines generates chiral enamines, which undergo cyclocondensation with active methylene compounds (e.g., malononitrile) to form pyridine-fused camphor derivatives.

- Fluorination: The perfluorobutyryl group is introduced via acylation using perfluorobutyryl fluoride (CF₃CF₂CF₂COF) under anhydrous conditions. Catalysts such as MgF₂ at 400°C enhance selectivity and yield.

Chiral Purity Control:

- Optical rotation: [α]²⁰/D = -125° (c = 2.6 in chloroform).

- HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess.

Fluorination Methodologies for Perfluorobutyryl Group Incorporation

The perfluorobutyryl moiety is critical for enhancing lipophilicity and electronic properties. Two primary methodologies are employed:

Catalytic Vapor-Phase Fluorination

- Conditions: Perfluoromethylvinylether (CF₂=CFOCF₃) is passed over MgF₂ or CsF catalysts at 350–400°C.

- Yield: 85–90% selectivity for perfluorobutyryl fluoride.

- Mechanism: Radical-mediated C–F bond formation via chain propagation.

Solution-Phase Acylation

- Reagents: Perfluorobutyryl chloride (CF₃CF₂CF₂COCl) in dichloromethane with triethylamine.

- Reaction Time: 12–24 hours at 25°C.

- Byproducts: Minimal (<5%) formation of diacylated derivatives.

Key Properties of Perfluorobutyryl Group:

- Electron-Withdrawing Effect: Lowers LUMO energy, facilitating coordination to lanthanides.

- Thermal Stability: Decomposition temperature >250°C.

Crystal Engineering Approaches for Metal-Organic Hybrid Materials

3-(Perfluorobutyryl)-(-)-camphor serves as a β-diketonate ligand in designing luminescent lanthanide complexes:

Europium(III) Complexes

- Synthesis: Reaction with EuCl₃·6H₂O in ethanol yields Eu[(R)-C₁₄H₁₅F₇O₂]₃.

- Structure: Trigonal prismatic geometry confirmed by X-ray diffraction.

- Applications:

Platinum(II) Complexes

- Configuration: SP-4-3 (trans) isomers exhibit excimer emission at 590 nm under argon.

- Quantum Yield: Φ = 0.42 in toluene.

Table 1: Structural and Optical Properties of Metal Complexes

| Property | Eu(III) Complex | Pt(II) Complex |

|---|---|---|

| Coordination Number | 9 | 4 |

| Emission λmax (nm) | 612 | 590 |

| Quantum Yield (Φ) | 0.35 | 0.42 |

| CPL Dissymmetry (glum) | 0.002 | N/A |

Ligand Design Strategies for Lanthanide Complexation

3-(Perfluorobutyryl)-(-)-camphor represents a sophisticated chiral ligand design that exploits the unique properties of both the camphor scaffold and perfluoroalkyl substituents for effective lanthanide complexation [1]. The molecular structure features a bicyclo[2.2.1]heptan-2-one backbone with molecular formula C₁₄H₁₅F₇O₂ and molecular weight of 348.26 g/mol, incorporating a perfluorobutyryl (-C₃F₇CO-) substituent at the C3 position [2] [3]. This structural arrangement creates a β-diketonate functionality that serves as a bidentate chelating unit for lanthanide coordination .

The design strategy underlying 3-(Perfluorobutyryl)-(-)-camphor leverages several key principles for effective lanthanide binding [1] [5]. The camphor framework provides inherent chirality through its rigid bicyclic structure, while the perfluorobutyryl group introduces electronic modifications that enhance the ligand's coordination properties [2]. Lanthanide complexes with chiral camphor-derived β-diketonate ligands demonstrate exceptional binding characteristics due to the hard oxygen donor atoms that match well with the hard Lewis acidic nature of lanthanide ions [6] [7].

The complexation mechanism involves the formation of sodium tetrakis(3-heptafluorobutyryl-camphorato) lanthanide(III) complexes, where multiple ligand units coordinate to a single lanthanide center [1] [5]. The coordination geometry typically adopts higher coordination numbers characteristic of lanthanide complexes, often ranging from eight to nine coordination sites [8]. The perfluoroalkyl substituent not only influences the electronic properties of the β-diketonate binding site but also contributes to the overall stability of the resulting complexes through favorable fluorine-metal interactions [9] [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅F₇O₂ | [2] |

| Molecular Weight | 348.26 g/mol | [2] |

| Density | 1.218 g/mL at 25°C | [11] |

| Coordination Mode | Bidentate β-diketonate | [1] |

| Typical Lanthanide Complex | Tetrakis-ligand structure | [5] |

The ligand design also incorporates considerations for preorganization effects, where the rigid camphor backbone helps to position the coordination sites in optimal geometries for lanthanide binding [12]. This preorganization reduces the entropic penalty associated with complex formation and contributes to enhanced binding constants [12]. The mutual arrangement of binding centers has been identified as a critical factor influencing lanthanide complexation efficiency, with the camphor-derived ligands providing an ideal spatial organization of donor atoms [12].

Enantioselective Induction in Organic Transformation Reactions

The enantioselective induction mechanisms of 3-(Perfluorobutyryl)-(-)-camphor in organic transformations operate through sophisticated stereochemical control pathways that exploit the chiral environment created around the lanthanide center [6] [13]. Lanthanide complexes bearing this ligand function as highly effective Lewis acid catalysts for asymmetric carbon-carbon bond-forming reactions, with the chiral ligand environment directing the stereochemical outcome of substrate transformations [6].

The enantioselective induction process involves several critical mechanistic elements [6] [14]. First, the lanthanide center acts as a strong Lewis acid that activates electrophilic substrates through coordination, while the chiral ligand environment creates a stereochemically biased coordination sphere [6]. The camphor-derived ligand provides facial selectivity by blocking specific approach trajectories of incoming nucleophiles or substrates [14] [15]. The perfluorobutyryl substituent further modulates the electronic environment, enhancing the Lewis acidity of the lanthanide center and influencing reaction kinetics [2] [6].

Mechanistic studies have revealed that the enantioselective induction occurs through preferential formation of diastereomeric transition states [16] [8]. The rigid camphor framework creates a chiral pocket around the lanthanide center, where substrate binding and subsequent transformations occur with high stereochemical fidelity [14] [16]. The presence of multiple chiral ligands in tetrakis complexes amplifies the stereochemical bias, leading to enhanced enantioselectivities in catalytic processes [8] [7].

| Reaction Type | Typical Enantioselectivity | Mechanism | Reference |

|---|---|---|---|

| Nucleophilic additions | 80-95% enantiomeric excess | Chiral pocket formation | [14] |

| Carbon-carbon bond formation | 85-98% enantiomeric excess | Transition state bias | [6] |

| Asymmetric alkylations | 70-92% enantiomeric excess | Facial selectivity | [15] |

| Cycloaddition reactions | 75-94% enantiomeric excess | Substrate orientation control | [17] |

The dynamic nature of lanthanide coordination also plays a crucial role in enantioselective induction [6] [8]. Rapid ligand exchange allows for efficient substrate binding and product release, while maintaining the chiral environment necessary for stereochemical control [6]. This balance between coordinative flexibility and stereochemical rigidity represents a key advantage of lanthanide-based asymmetric catalysts over transition metal systems [6] [13].

Temperature effects on enantioselective induction have been extensively studied, with optimal stereochemical control typically observed at reduced temperatures where the energy differences between diastereomeric transition states are most pronounced [16] [18]. The perfluoroalkyl substituent contributes to thermal stability of the complexes, allowing for effective catalysis across a broader temperature range [9] [10].

Structure-Activity Relationships in Chiral Recognition Processes

The structure-activity relationships governing chiral recognition processes involving 3-(Perfluorobutyryl)-(-)-camphor complexes demonstrate sophisticated molecular recognition mechanisms that depend critically on both electronic and steric factors [16] [8]. The chiral recognition capability of these lanthanide complexes stems from the creation of well-defined chiral environments that can differentiate between enantiomeric substrates through differential binding affinities [16] [7].

The camphor backbone contributes to chiral recognition through multiple structural features [14] [19]. The inherent C₂ symmetry breaking of the camphor framework creates distinct facial environments around the lanthanide center, enabling discrimination between enantiomeric substrates [16] [8]. The rigidity of the bicyclic structure ensures that these chiral environments are maintained throughout the recognition process, providing consistent stereochemical bias [14] [16].

Electronic structure-activity relationships reveal that the perfluorobutyryl substituent significantly influences chiral recognition efficiency [2] [20]. The electron-withdrawing nature of the perfluoroalkyl group modulates the electron density at the β-diketonate coordination site, affecting both the binding strength and selectivity of substrate interactions [2] [10]. This electronic tuning allows for optimization of chiral recognition properties for specific substrate classes [20] [21].

| Structural Feature | Impact on Chiral Recognition | Mechanism | Reference |

|---|---|---|---|

| Camphor backbone rigidity | Enhanced stereochemical consistency | Geometric constraint | [14] |

| Perfluoroalkyl electronics | Modulated binding selectivity | Electronic tuning | [2] |

| β-Diketonate chelation | Strong lanthanide binding | Coordination stability | [7] |

| Multiple ligand coordination | Amplified chiral environment | Cooperative effects | [8] |

Hydrogen bonding interactions play a critical role in the chiral recognition mechanism [16] [22]. The lanthanide complexes can engage in specific hydrogen bonding patterns with chiral substrates, particularly those containing amino acid or alcohol functionalities [16] [22]. These interactions contribute to the overall binding affinity and selectivity observed in chiral recognition processes [16] [7].

The influence of solvent environment on structure-activity relationships has been extensively characterized [20] [8]. Polar solvents can compete for coordination sites on the lanthanide center, potentially disrupting the chiral recognition process, while nonpolar solvents generally enhance the selectivity of chiral discrimination [20] [8]. The perfluoroalkyl substituent provides additional hydrophobic interactions that can stabilize specific binding conformations in appropriate solvent systems [10].

Kinetic studies of chiral recognition processes reveal that the discrimination occurs primarily during the initial substrate binding step rather than in subsequent transformation reactions [16] [8]. The energy differences between diastereomeric binding modes typically range from 2-8 kJ/mol, corresponding to selectivity ratios of 2:1 to 20:1 at room temperature [16]. These modest but significant energy differences translate into practically useful levels of enantioselectivity in catalytic applications [6] [16].

Chiral Europium Complexes for Circularly Polarized Luminescence

The application of 3-(Perfluorobutyryl)-(-)-camphor as a chiral ligand in europium complexes has revolutionized the field of circularly polarized luminescence. These complexes demonstrate exceptional performance characteristics that position them at the forefront of next-generation display technologies and quantum optoelectronic devices [4] [3].

Fundamental Design Principles

Chiral europium complexes incorporating 3-(Perfluorobutyryl)-(-)-camphor operate through sophisticated energy transfer mechanisms [5]. The perfluorinated camphor derivative acts as both a sensitizing antenna and a chirality-inducing element, enabling efficient photon absorption and subsequent energy transfer to the europium center [4] [6]. The resulting complexes exhibit characteristic red emission around 612 nanometers with remarkable monochromatic properties and half peak bandwidths of 5-10 nanometers [7].

Recent research has demonstrated that heterobimetallic europium complexes with general formula M⁺[Eu((+)–tfac)₄]⁻ (where M represents alkali metal cations such as cesium, rubidium, potassium, or sodium) show remarkable size-dependent optical activity [5]. The luminescence dissymmetry factor increases with the size of the alkali metal cation, with cesium derivatives exhibiting the highest values and quantum yields [5].

Performance Characteristics and Optimization

The most significant breakthrough in this field has been achieved with chiral tetrakis europium complexes containing ammonium cations, which have demonstrated a dissymmetry factor (gCPL) of -1.54, representing the largest value among chiral luminescent molecules [8]. This enhancement results from systematic modifications to the geometric and electronic structures through photophysical measurements, single crystal X-ray structural analyses, and quantum chemical calculations [8].

| Complex System | gCPL Value | Quantum Yield (%) | Emission Wavelength (nm) | Lifetime | Reference |

|---|---|---|---|---|---|

| Cs⁺[Eu((+)-tfac)₄]⁻ | High (size-dependent) | High | Red region | Long | [5] |

| Chiral tetrakis Eu(III) with ammonium cations | -1.54 | Enhanced vs Cs⁺ | Red region | Enhanced | [8] |

| Eu(III) complexes with camphor derivatives | 0.002-0.16 | 16-18 | Orange/Red | Long | [9] [6] |

| Heterobimetallic Eu(III) complexes | High | High | Red region | Long | [5] |

| Chiral Eu-based halides (R/S-3BrMBA)₃EuCl₆ | 1.84 × 10⁻² | 59.8 | Red (~612, bandwidth ≈2 nm) | ≈2 ms | [10] |

Optoelectronic Device Integration

The integration of these chiral europium complexes into organic light-emitting diodes has shown exceptional promise for circularly polarized organic light-emitting devices [6]. The modular approach allows independent selection of sensitizing and chirality-inducing ligands, enabling precise control over both emission efficiency and circular polarization characteristics [6]. This capability addresses the crucial challenge of achieving high dissymmetry factors while maintaining strong emission and device compatibility [6].

The complexes demonstrate excellent thermal stability and photostability, essential characteristics for practical device applications [11]. Multi-layered device structures incorporating these complexes as emitting components have achieved external quantum efficiencies of up to 4.3% with brightness levels reaching 100 cd/m² [12].

Photonic Crystal Engineering for Light Manipulation Devices

The incorporation of 3-(Perfluorobutyryl)-(-)-camphor and its europium complexes into photonic crystal architectures represents a paradigm shift in light manipulation technologies. These hybrid systems combine the exceptional optical properties of rare earth complexes with the precise light control capabilities of photonic crystals [13].

Fundamental Photonic Crystal Principles

Photonic crystals function as optical semiconductors, creating periodic variations in refractive index that generate photonic bandgaps—frequency ranges where specific wavelengths cannot propagate through the material [14] [15]. This phenomenon enables unprecedented control over light propagation, including negative refraction, enormous light confinement, and extremely slow light generation [14].

The integration of europium complexes containing 3-(Perfluorobutyryl)-(-)-camphor into these structures creates active photonic materials with tunable emission properties [13]. Nanobeam photonic crystals supporting air modes have been successfully coupled with europium-based molecular complexes, achieving average spontaneous emission coupling efficiencies of 0.19 [13].

Advanced Light Manipulation Capabilities

Recent developments have demonstrated amplified spontaneous emission from europium complexes coupled to photonic crystal cavities with amplification thresholds as low as 4.4 W/cm² [13]. This achievement benefits from efficient coupling between the molecular complexes and cavity modes, enabling practical laser operation at remarkably low power levels [13].

| Application Area | Material System | Key Advantage | Device Application | Reference |

|---|---|---|---|---|

| Optical Waveguides | Periodic dielectric structures | Air guidance capability | Optical communication | [14] [16] |

| Negative Refraction | Two-dimensional photonic crystals | Beyond conventional limitations | Advanced optics | [14] |

| Slow Light Generation | Photonic crystal cavities | Ultra-low group velocity | Optical memory | [14] |

| Light Confinement | Three-dimensional photonic crystals | Enormous enhancement | Photonic integration | [14] |

| Optical Filters | One-dimensional photonic crystals | Precise wavelength control | Telecommunications | [17] [18] |

| Laser Cavities | Nanobeam photonic crystals | High Q-factor resonance | Laser sources | [13] [19] |

| Beam Steering | Phase change material integrated | Programmable direction control | Optical switches | [20] |

| Hologram Generation | Vanadium dioxide metacanvas | Rewritable functionality | Information storage | [20] |

Dynamic Photonic Systems

The most innovative applications involve dynamic photonic crystals that can be actively reconfigured [21]. Cholesteric liquid crystals as one-dimensional tunable chiral photonic crystals demonstrate massive thickness capabilities containing thousands of grating periods [21]. These systems exhibit useful capabilities including compactness, high transmission, dynamic tunability, large polarization rotation, and various switching possibilities for ultrafast and continuous-wave lasers across visible, near-infrared, and mid-infrared regimes [21].

Engineering Applications and Device Integration

The practical implementation of these photonic crystal systems has led to remarkable advances in optical device miniaturization and functionality enhancement [22]. From compact wavelength filters and splitters to efficient light-emitting diodes and lasers, photonic crystal-based devices offer unprecedented control over light-matter interactions [22].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant